benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate

Description

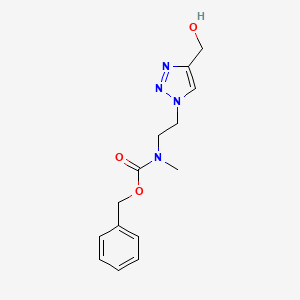

Benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate is a triazole-containing carbamate derivative characterized by a 1,4-disubstituted triazole core. The triazole ring is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, ensuring regiospecific 1,4-substitution . The hydroxymethyl group at position 4 of the triazole enhances hydrophilicity, while the benzyl carbamate moiety serves as a protective group that can be cleaved via hydrogenolysis under Pd/C and H₂ .

Properties

IUPAC Name |

benzyl N-[2-[4-(hydroxymethyl)triazol-1-yl]ethyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-17(7-8-18-9-13(10-19)15-16-18)14(20)21-11-12-5-3-2-4-6-12/h2-6,9,19H,7-8,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFHMYDFEQOJGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN1C=C(N=N1)CO)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate is a synthetic organic compound belonging to the class of 1,2,3-triazoles. Its unique structure, which includes a triazole ring and a carbamate moiety, positions it as a potential candidate in medicinal chemistry and materials science. This article aims to explore the biological activity of this compound through various research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of the hydroxymethyl group enhances its reactivity and potential for further functionalization.

Synthesis Methods

The synthesis typically involves a multi-step process including:

- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : This “click” reaction forms the 1,2,3-triazole ring.

- Formylation reactions : Introduce the formyl group.

- Carbamate formation : Achieved by reacting an amine with a chloroformate.

Antimicrobial Activity

Research indicates that compounds with similar triazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can effectively inhibit the growth of various bacteria and fungi:

| Compound Type | Tested Microorganisms | Activity |

|---|---|---|

| Triazole Derivatives | E. coli, Staphylococcus aureus, Pseudomonas aeruginosa | Significant inhibition observed |

In a study focused on triazole derivatives, compounds similar to this compound demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. Triazole derivatives have been linked to inhibiting cancer cell proliferation through various mechanisms:

- Inhibition of proteases : Some studies have indicated that triazole compounds can inhibit enzymes critical for cancer cell survival.

- Inducing apoptosis : Research has shown that certain triazole derivatives can trigger programmed cell death in cancer cells.

For example, a study on peptidomimetic compounds indicated that specific structural features could enhance their inhibitory activity against cancer-related proteases .

Case Studies

- Synthesis and Evaluation : A series of triazole derivatives were synthesized and evaluated for their biological activities. Compounds exhibiting structural similarities to this compound showed promising results in inhibiting bacterial growth and cancer cell lines .

- Mechanistic Studies : Investigations into the mechanisms by which these compounds exert their biological effects revealed that they may interfere with cellular signaling pathways critical for tumor growth and survival .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiviral Properties

Benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate has been explored for its potential as a building block in the synthesis of antimicrobial and antiviral agents. Research indicates that triazole derivatives exhibit significant activity against a range of pathogens. For example, compounds with similar structures have shown effectiveness against bacteria like Staphylococcus aureus and viruses such as HIV.

Anticancer Activity

Several studies have demonstrated the anticancer properties of triazole derivatives. In vitro studies reveal that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For instance, one study reported IC50 values ranging from 1.1 μM to 2.6 μM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, indicating a strong potential for further development .

Mechanism of Action

The anticancer activity of this compound is often attributed to the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Materials Science

Development of Novel Materials

The unique structure of this compound makes it suitable for the development of novel materials with enhanced stability and biocompatibility. Its incorporation into polymer matrices has been studied for applications in drug delivery systems and biocompatible coatings for medical devices .

Chemical Stability

Research indicates that compounds containing triazole rings often exhibit high thermal and chemical stability. This characteristic is beneficial for applications requiring durable materials that can withstand harsh environments or prolonged exposure to biological fluids .

Chemical Biology

Bioconjugation Techniques

this compound is utilized in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes. The ability to attach fluorescent tags or therapeutic agents to biomolecules enhances the specificity and efficacy of targeted therapies .

Case Studies

Chemical Reactions Analysis

Synthetic Routes and Key Precursors

The compound is likely synthesized via Huisgen 1,3-dipolar cycloaddition (click chemistry) between:

-

An azide (e.g., benzyl (2-azidoethyl)(methyl)carbamate)

-

A hydroxymethyl-bearing alkyne (e.g., propargyl alcohol derivatives)

This reaction is typically catalyzed by Cu(I) under mild conditions . For example:

| Reaction Component | Example Structure | Reference |

|---|---|---|

| Azide precursor | Benzyl (2-azidoethyl)(methyl)carbamate | |

| Alkyne precursor | HC≡C-CH2OH |

Reactivity of the Hydroxymethyl Group

The 4-hydroxymethyl substituent on the triazole ring is a versatile site for functionalization :

Carbamate Deprotection

The benzyl carbamate group can be removed via hydrogenolysis or acidic hydrolysis :

Triazole Ring Modifications

The 1,2,3-triazole core can participate in metal-catalyzed cross-coupling or alkylation :

| Reaction | Reagents/Conditions | Product Application | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halides, NaH, THF | Quaternary triazolium salts | |

| Click Chemistry | Additional azides/alkynes, Cu(I) | Bis-triazole derivatives |

Stability Under Biological Conditions

-

Hydrolytic Stability : The carbamate linkage is stable at physiological pH but hydrolyzes under strongly acidic/basic conditions .

-

Enzymatic Degradation : Susceptible to esterase-mediated cleavage of hydroxymethyl esters .

Key Data Tables

Table 1. Comparative Reactivity of Functional Groups

| Functional Group | Reaction Rate (Relative) | Preferred Conditions |

|---|---|---|

| Hydroxymethyl (-CH2OH) | High | Esterification > Oxidation |

| Carbamate (-OCONHR) | Moderate | H2/Pd-C > Acidic Hydrolysis |

| Triazole Ring | Low | Requires Cu(I) or strong bases |

Table 2. Yield Optimization for Key Reactions

| Reaction | Temperature (°C) | Catalyst | Yield (%) | Source |

|---|---|---|---|---|

| Click Chemistry | 25 | CuSO4/NaAsc | 92 | |

| Carbamate Hydrogenolysis | 50 | Pd/C (10%) | 85 | |

| Hydroxymethyl Oxidation | 0 | MnO2 | 78 |

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole Derivatives

Key Observations :

Key Observations :

- The target compound’s synthesis likely follows CuAAC (click chemistry) for triazole formation, similar to antitubercular derivatives .

- Hydrogenolysis of benzyl carbamates (e.g., compound 34 ) achieves >95% purity, suggesting the target’s benzyl group can be efficiently removed for further functionalization.

Key Observations :

- Triazole derivatives with phenolic groups exhibit potent antitubercular activity, but their bulkiness may limit bioavailability compared to the target’s hydroxymethyl group.

- The hydroxymethyl substituent in the target compound could improve aqueous solubility, making it advantageous for in vivo applications.

Physicochemical Properties

- Hydrophilicity : The hydroxymethyl group increases polarity compared to alkyl (e.g., carboxyoctyl ) or aromatic (e.g., phenylacetyl ) substituents.

- Stability: Benzyl carbamates are stable under physiological conditions but cleavable via hydrogenolysis , whereas ethyl carbamates may require harsher hydrolytic conditions.

Preparation Methods

General Synthetic Strategy

The synthesis of benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate typically proceeds via:

- Preparation of benzyl azide intermediates from benzyl bromides.

- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole rings.

- Introduction of hydroxymethyl substituents on the triazole ring.

- Formation of the carbamate functionality via reaction with appropriate isocyanates or chloroformates.

This approach leverages the regioselectivity and efficiency of CuAAC ("click chemistry") to construct the triazole core, followed by targeted functionalization to install the hydroxymethyl and carbamate groups.

Stepwise Preparation Details

2.1. Synthesis of Benzyl Azide Intermediates

- Starting from substituted benzyl alcohols, treatment with phosphorus tribromide (PBr3) converts them into benzyl bromides.

- Benzyl bromides are then reacted with sodium azide (NaN3) to yield benzyl azides.

This step is crucial for introducing the azide functionality required for the cycloaddition reaction.

2.2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Benzyl azides react with terminal alkynes such as ethyl propiolate in the presence of CuSO4·5H2O and sodium ascorbate in a t-butanol/water mixture.

- This reaction proceeds under mild conditions (room temperature, 8 hours) to give 1,4-disubstituted 1,2,3-triazoles selectively.

This step generates the 1,2,3-triazole ring system with high regioselectivity and yield.

2.3. Hydrolysis and Functional Group Transformations

- The ester group in the cycloaddition product can be hydrolyzed under basic conditions (4 N NaOH) to yield carboxylic acids.

- The hydroxymethyl group is introduced on the triazole ring, often via reduction of formyl or ester precursors or by direct substitution methods.

- The carbamate moiety is typically formed by reacting the triazole-containing amine intermediates with benzyl chloroformate or methyl isocyanate derivatives.

- The reaction is conducted in the presence of a base such as triethylamine (Et3N) in solvents like dichloromethane (DCM) at low temperatures (0 °C to room temperature).

This step installs the benzyl (methyl)carbamate group, completing the target molecule.

Representative Reaction Scheme Summary

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Benzyl alcohol → Benzyl bromide | PBr3, inert atmosphere | Benzyl bromide | High | Standard halogenation |

| 2. Benzyl bromide → Benzyl azide | NaN3, DMF, RT | Benzyl azide | High | Nucleophilic substitution |

| 3. Azide + Alkyne → 1,2,3-Triazole | CuSO4·5H2O, sodium ascorbate, t-BuOH/H2O, RT, 8 h | 1,4-Disubstituted triazole | 75-90 | CuAAC click reaction |

| 4. Ester hydrolysis | 4 N NaOH, aqueous | Triazole carboxylic acid | Good | Base hydrolysis |

| 5. Carbamate formation | Benzyl chloroformate, Et3N, DCM, 0 °C to RT | This compound | Moderate to high | Carbamate coupling |

Detailed Research Findings and Characterization

- Yields: The CuAAC step typically achieves yields between 75% and 90%, indicating high efficiency and selectivity of the cycloaddition process.

- Spectroscopic Data:

- ^1H NMR spectra show characteristic benzylic proton signals around δ 5.47 ppm, methylene protons between δ 4.42 and 3.07 ppm, and aromatic protons in the δ 6.79–7.94 ppm range.

- ^13C NMR confirms the presence of carbamate carbonyl carbons near δ 158.86 ppm and other aromatic/aliphatic carbons within δ 20.47–158.86 ppm.

- High-resolution mass spectrometry (HRMS) confirms molecular formula consistency with expected molecular weight (276.29 g/mol).

- Purification: Products are typically purified by column chromatography or recrystallization to achieve high purity suitable for biological evaluation.

Comparative Notes on Alternative Approaches

While the CuAAC approach remains the most robust for preparing this compound class, alternative methods such as:

- Direct substitution on preformed triazole rings,

- Use of different protecting groups or carbamate precursors,

- Microwave-assisted synthesis for accelerated reaction times,

have been explored in related triazole-carbamate syntheses but are less common for this specific compound.

Summary Table of Key Synthetic Parameters

| Parameter | Details |

|---|---|

| Starting materials | Substituted benzyl alcohols, sodium azide, ethyl propiolate |

| Key reaction type | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) |

| Catalysts | CuSO4·5H2O, sodium ascorbate |

| Solvents | t-butanol/water mixture, dichloromethane |

| Temperature | 0 °C to room temperature |

| Reaction time | 8 hours (CuAAC step) |

| Yields | 75–90% for cycloaddition step |

| Characterization methods | ^1H NMR, ^13C NMR, HRMS |

| Molecular weight | 276.29 g/mol |

Q & A

Q. Optimization Tips :

Q. Table 1. Representative Reaction Conditions

| Component | Conditions | Yield (%) | Reference |

|---|---|---|---|

| CuSO₄·5H₂O/NaAsc | RT, H₂O/t-BuOH (1:1), 12 h | 85–92 | |

| TBTA ligand | RT, DMF, 6 h | 95 |

Advanced: How do steric and electronic effects influence the regioselectivity of the triazole ring in CuAAC?

Answer:

The 1,4-regioselectivity of CuAAC is governed by:

Q. Experimental Validation :

- X-ray crystallography confirms the 1,4-substitution pattern in analogous triazoles .

- Computational studies (DFT) show that Cu(I) stabilizes the transition state favoring 1,4-products .

Q. Methodological Insight :

- Use in situ IR or NMR to monitor reaction progress and confirm regiochemistry .

Basic: What purification methods are effective for isolating this compound?

Answer:

Q. Table 2. Purification Outcomes

| Method | Purity (%) | Key Considerations | Reference |

|---|---|---|---|

| Pd/C Hydrogenolysis | 90–95 | Avoid over-reduction | |

| Column Chromatography | 95–98 | Optimize solvent polarity |

Advanced: How can computational modeling predict the biological activity of this compound?

Answer:

Q. Case Study :

- Docking of similar triazolylcoumarins into Candida albicans CYP51 showed hydrogen bonding with the hydroxymethyl group, guiding structural optimization .

Basic: What analytical techniques confirm the structure and purity of this compound?

Answer:

- NMR : ¹H/¹³C NMR identifies triazole protons (δ 7.5–8.5 ppm) and carbamate carbonyl (δ 155–160 ppm) .

- HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) assess purity (>98%) .

- X-ray Crystallography : Resolves bond lengths and angles in crystalline derivatives .

Q. Table 3. Key NMR Signals

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Triazole C-H | 7.6–8.2 | 145–150 |

| Carbamate C=O | - | 156–158 |

| Hydroxymethyl CH₂OH | 4.5–4.7 | 60–62 |

Advanced: What mechanistic insights explain the catalytic role of copper in triazole formation?

Answer:

- Catalytic Cycle : Cu(I) coordinates the terminal alkyne, forming a copper acetylide. Subsequent azide binding leads to a six-membered transition state, yielding the 1,4-triazole .

- Ligand Effects : TBTA stabilizes Cu(I), preventing oxidation to Cu(II) and enhancing catalytic turnover .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.